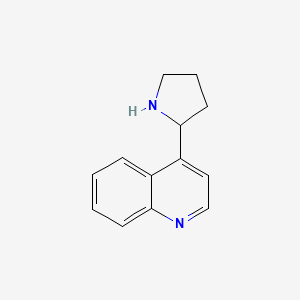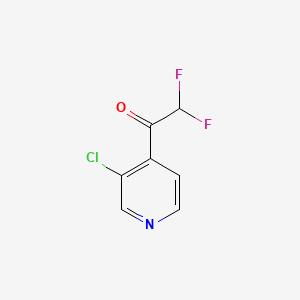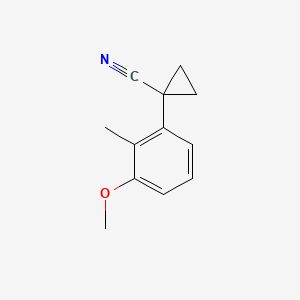
(r)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, two fluorine atoms, and a methoxy group attached to a phenyl ring, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,5-difluoro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol undergoes amination to introduce the amino group, often using reagents like ammonia or amines under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts to facilitate the reduction process.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the amino group or reduce the phenyl ring.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deaminated or reduced phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its chiral nature makes it a candidate for studying enantiomer-specific interactions in biological systems.
Medicine
In medicine, ®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methoxy group can also contribute to the compound’s overall hydrophobicity and electronic properties, affecting its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol: Similar structure but with chlorine atoms instead of fluorine.
®-2-Amino-2-(3,5-difluoro-2-ethoxyphenyl)ethan-1-ol: Similar structure but with an ethoxy group instead of a methoxy group.
®-2-Amino-2-(3,5-difluoro-2-hydroxyphenyl)ethan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of fluorine atoms in ®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol imparts unique properties such as increased metabolic stability and altered electronic characteristics. These properties can enhance the compound’s binding affinity and specificity for certain molecular targets, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C9H11F2NO2 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(3,5-difluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11F2NO2/c1-14-9-6(8(12)4-13)2-5(10)3-7(9)11/h2-3,8,13H,4,12H2,1H3/t8-/m0/s1 |
Clé InChI |
HCCJJCHWZBQUKB-QMMMGPOBSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1F)F)[C@H](CO)N |
SMILES canonique |
COC1=C(C=C(C=C1F)F)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










